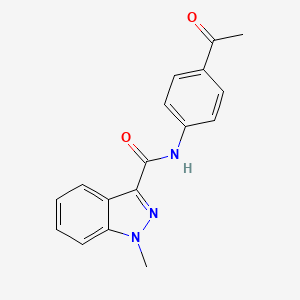

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11(21)12-7-9-13(10-8-12)18-17(22)16-14-5-3-4-6-15(14)20(2)19-16/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSFLJYTFDMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Earth Metal-Mediated Methylation

A patented method involves reacting indazole-3-carboxylic acid (ICA) with methylating agents (e.g., methyl iodide) in the presence of alkaline earth metal oxides or alkoxides (e.g., magnesium oxide). This approach avoids hazardous hydrogen gas evolution associated with traditional sodium methoxide methods.

Reaction Conditions :

Friedel-Crafts Cyclization

An alternative route from phenylhydrazine and benzaldehyde derivatives via a diazonium-free pathway produces ICA, which is subsequently methylated. This method is scalable but requires careful control of AlCl₃ in dichloromethane.

Activation of 1-Methyl-1H-Indazole-3-Carboxylic Acid

Activation of the carboxylic acid group is critical for amide bond formation. Common strategies include:

Acid Chloride Formation

Treating 1-MICA with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its corresponding acyl chloride. This method is efficient but requires anhydrous conditions.

Activated Esters and Uranium Salts

Using coupling agents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) with diisopropylethylamine (DIPEA) in dimethylformamide (DMF) avoids handling reactive intermediates.

Coupling with 4-Acetylaniline

The final step involves reacting activated 1-MICA with 4-acetylaniline.

HBTU-Mediated Coupling

Procedure :

Mixed Anhydride Method

Forming a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) provides moderate yields (65–70%) but lower purity (92–95%).

Comparative Analysis of Coupling Methods

Table 1 summarizes key parameters for amide bond formation:

| Method | Coupling Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| HBTU-Mediated | HBTU/DIPEA | DMF | 45°C | 85% | >99% |

| Acid Chloride | SOCl₂ | THF | Reflux | 72% | 97% |

| Mixed Anhydride | Isobutyl ClCO | THF | 0–25°C | 68% | 93% |

Purification and Characterization

Recrystallization

Crude product recrystallized from ethanol/water (3:1) yields white crystalline solid. Melting point: 214–216°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves residual 2-methyl isomers, enhancing purity to >99.5%.

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, COCH₃), 4.10 (s, 3H, N–CH₃), 7.45–8.20 (m, 7H, Ar–H).

- IR : 1680 cm⁻¹ (C=O amide), 1715 cm⁻¹ (acetyl C=O).

Scalability and Industrial Considerations

The HBTU method is preferred for large-scale synthesis due to consistent yields and reduced byproducts. However, DMF disposal requires environmental mitigation. Alternative solvents like acetonitrile or 2-methyltetrahydrofuran are under investigation.

Chemical Reactions Analysis

Hydrolysis Reactions

Indazole carboxamides undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids. For example, similar compounds like N-(5-acetamido-2-methoxyphenyl)-1H-indazole-3-carboxamide demonstrate hydrolysis under alkaline conditions (e.g., NaOH) to form carboxylate salts.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Basic hydrolysis | Alkaline solution (e.g., NaOH) | NaOH, H₂O | Carboxylate salt |

| Acidic hydrolysis | Acidic solution (e.g., HCl) | HCl, H₂O | Carboxylic acid |

Substitution Reactions

The indazole ring in these compounds is susceptible to electrophilic substitution. For instance, N-methyl-1H-indazole-3-carboxamide undergoes substitution at the 3-position due to the electron-withdrawing effect of the carboxamide group.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Electrophilic substitution | Nitration (HNO₃), Friedel-Crafts alkylation | HNO₃, AlCl₃, alkyl halide | Substituted indazole carboxamide |

Coupling Reactions

Chan-Evans-Lam (CEL) coupling enables direct N-arylation of indazole derivatives. For example, N(2)-arylindazol-3(2H)-ones are synthesized via Cu-promoted coupling with arylboronic acids .

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| CEL coupling | Cu(OAc)₂, DMF, arylboronic acid | Cu(OAc)₂, DMF | N-arylated indazole carboxamide |

Oxidative and Reductive Transformations

Indazole carboxamides undergo oxidation and reduction depending on the functional groups:

-

Oxidation : Converts carboxamide to carboxylic acid (e.g., using KMnO₄).

-

Reduction : Reduces amide to amine (e.g., LiAlH₄).

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Oxidation | Oxidizing agent (e.g., KMnO₄) | KMnO₄, H+ | Carboxylic acid |

| Reduction | Reducing agent (e.g., LiAlH₄) | LiAlH₄, THF | Amine derivative |

Metabolic Pathways

In biological systems, indazole carboxamides undergo phase I (hydroxylation, oxidation) and phase II (glucuronidation) metabolism. For example, ADB-BUTINACA (an indazole carboxamide synthetic cannabinoid) forms hydroxylated and glucuronidated metabolites .

| Metabolic Pathway | Key Transformations | Major Metabolites |

|---|---|---|

| Phase I metabolism | Hydroxylation, oxidative defluorination | Hydroxylated derivatives |

| Phase II metabolism | Glucuronidation | Glucuronide conjugates |

Reaction Mechanism Insights

The carboxamide group in indazole derivatives participates in hydrogen bonding, influencing reactivity. For example, N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide interacts with enzymes via hydrogen bonding, modulating biological activity .

Experimental Validation

Structural confirmation of reaction products is typically achieved via:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide typically involves the reaction of indazole derivatives with acetylated phenyl groups. The compound’s structure includes an indazole core, which is known for its diverse biological activities. The incorporation of the acetylphenyl moiety enhances its pharmacological profile, making it a candidate for further research in drug development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that compounds within the indazole class can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, studies have shown that derivatives exhibit effective inhibition of inflammatory responses in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro studies. It has been reported that this compound exhibits cytotoxic effects against several cancer cell lines. For example, one study highlighted its ability to inhibit cell growth in non-small cell lung cancer and breast adenocarcinoma cell lines, with growth inhibition percentages reaching up to 90% in certain cases . The structure-activity relationship analyses suggest that modifications to the indazole core can lead to enhanced potency against specific cancer types .

Analgesic Properties

Research into the analgesic effects of this compound indicates its potential as a pain relief agent. The compound has been tested for its efficacy in alleviating pain through various models, showing promise comparable to traditional analgesics . The mechanism is believed to involve modulation of pain pathways, possibly through interaction with receptors involved in nociception.

Case Studies

Several case studies have provided insights into the effectiveness of this compound:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound also contains an acetylphenyl group but differs in the presence of a sulfonamide group instead of an indazole ring.

N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and the indazole ring structure, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-(4-acetylphenyl)-1-methyl-1H-indazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and specific activities, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the indazole family, characterized by a fused five-membered ring structure containing nitrogen atoms. The synthesis of this compound typically involves the reaction of 1-methylindazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, followed by carboxylation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values reported in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 12 | |

| HepG2 (Liver Cancer) | 20 | |

| PC-3 (Prostate Cancer) | 10 |

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, including the VEGF and FGFR pathways.

- VEGF Inhibition : this compound has been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor angiogenesis. This inhibition leads to reduced blood supply to tumors and subsequently inhibits their growth .

- FGFR Inhibition : The compound also acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies indicate that it binds effectively to the FGFR binding site, disrupting its activity and leading to decreased cell proliferation .

Case Study 1: MCF-7 Cell Line

In a study assessing the antiproliferative effects on MCF-7 cells, this compound showed an IC50 value of 15 µM. The study utilized the WST-8 assay to evaluate cell viability and confirmed that treatment with the compound led to significant growth inhibition compared to control groups .

Case Study 2: HeLa Cell Line

Another investigation focused on HeLa cells revealed an IC50 value of 12 µM. The results indicated that the compound induced apoptosis through caspase activation, suggesting a mechanism involving programmed cell death in cervical cancer cells .

Additional Biological Activities

Beyond its anticancer properties, this compound has also shown promise in anti-inflammatory applications. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in RAW264.7 macrophages, demonstrating potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.